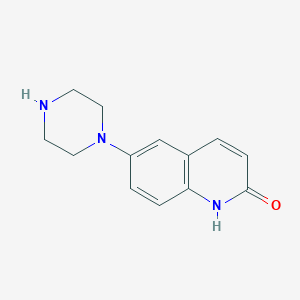

6-(1-Piperazinyl)-2(1H)-quinolinone

Description

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

6-piperazin-1-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15N3O/c17-13-4-1-10-9-11(2-3-12(10)15-13)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2,(H,15,17) |

InChI Key |

IVRIFGDPMHATLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NC(=O)C=C3 |

Origin of Product |

United States |

Scientific Research Applications

1.1. Antipsychotic Activity

6-(1-Piperazinyl)-2(1H)-quinolinone has been identified as a precursor to several antipsychotic agents, particularly Brexpiprazole, which has been approved for the treatment of schizophrenia and major depressive disorder. The compound exhibits serotonin reuptake inhibitory activity and partial agonistic activity on dopamine D2 receptors, making it a candidate for managing central nervous system disorders . Brexpiprazole's mechanism involves modulation of neurotransmitter systems, which is essential for alleviating symptoms associated with these conditions.

1.2. Anticancer Properties

Recent studies have highlighted the cytotoxic potential of piperazinyl quinolones, including this compound, against various cancer cell lines. Research indicates that modifications to the piperazine ring can enhance cytotoxic activity, shifting the biological profile from antibacterial to anticancer properties . For instance, compounds derived from this class have shown significant growth inhibition against multiple cancer types, suggesting their potential as novel anticancer agents.

2.1. Neurotransmitter Modulation

The compound's action as a serotonin and dopamine modulator is crucial for its therapeutic effects in psychiatric disorders. By inhibiting serotonin reuptake and acting as a partial agonist at dopamine receptors, it helps restore balance in neurotransmitter levels, which is often disrupted in conditions like schizophrenia .

2.2. Cytotoxic Mechanisms

The cytotoxic effects observed with derivatives of this compound are attributed to their ability to interfere with cellular processes in cancer cells. The introduction of specific substituents on the piperazine ring has been shown to enhance the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways .

3.1. Structural Modifications

A review of quinoline derivatives has demonstrated that structural modifications can lead to enhanced biological activities. For example, introducing electron-donating groups at specific positions on the quinoline ring has been linked to improved efficacy against Alzheimer's disease-related enzymes . This highlights the importance of chemical modifications in developing more effective therapeutic agents.

3.2. Case Studies and Clinical Trials

Recent clinical studies have explored the efficacy of compounds based on this compound in diverse populations, emphasizing the need for inclusive research practices in clinical trials . The findings from these studies not only contribute to understanding the drug's effectiveness but also address critical gaps in representation within clinical research.

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Profiles

The pharmacological effects of quinolinone-piperazine derivatives depend on:

- Position of the piperazinyl group (e.g., 6- vs. 7-position).

- Linker length and flexibility (e.g., propyl, butyl, or pentyl chains).

- Substituents on the piperazine ring (e.g., halogenated phenyl groups, methoxybenzoyl).

- Saturation of the quinolinone ring (dihydro vs. fully unsaturated).

Table 1: Key Structural and Pharmacological Comparisons

Key Differences in Bioactivity and Solubility

Antidepressant vs. Antipsychotic Activity: Oshiro et al. (2000) demonstrated that 1-[3-[4-(3-chlorophenyl)-piperazinyl]propyl]-3,4-dihydroquinolinone (sigma receptor agonist) reduces immobility in forced-swimming tests, indicative of antidepressant-like effects . In contrast, aripiprazole acts as a dopamine D2 receptor partial agonist, balancing dopaminergic activity to treat psychosis .

Cardiac vs. Antiparasitic Applications: OPC-8212 (6-piperazinyl-dimethoxybenzoyl) enhances cardiac output via phosphodiesterase inhibition , whereas piperazinyl-4(1H)-quinolones with 6-position substitutions exhibit nanomolar efficacy against Plasmodium berghei .

Solubility and Pharmacokinetics: Moving the piperazinyl group from the 7- to 6-position in 4(1H)-quinolones reduces solubility at pH 6.5 but retains antimalarial potency . Aripiprazole’s butoxy linker improves CNS penetration compared to shorter chains .

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitutents : Halogenated aryl groups (e.g., 2,3-dichlorophenyl in aripiprazole) enhance dopamine receptor affinity , while methoxybenzoyl groups (OPC-8212) favor cardiac activity .

- Linker Length : Aripiprazole’s four-carbon linker optimizes D2 receptor binding, whereas shorter propyl chains in antidepressants limit off-target effects .

- Ring Saturation: 3,4-Dihydroquinolinones (e.g., aripiprazole) exhibit greater conformational flexibility than unsaturated analogs, influencing receptor interactions .

Preparation Methods

Enamine Formation and Oxidation

The amino alcohol reacts with dimethyl 2-(methoxymethylene)malonate (6 ) to form enamine intermediates (12 ). Subsequent oxidation using Dess–Martin periodinane converts the alcohol to a benzaldehyde (13 ), which undergoes reductive amination with substituted piperazines to yield piperazinyl-substituted enamines (7j–7ab ).

Microwave-Assisted Cyclization

The final cyclization step employs microwave irradiation to promote thermal ring closure, yielding 6-piperazinyl-4(1H)-quinolone esters (8af–8ai ). This method minimizes side reactions and enhances reaction efficiency compared to conventional heating.

Key Advantages :

-

Direct incorporation of piperazine during aniline functionalization.

-

High regioselectivity for the 6-position due to steric and electronic effects.

Halogenation Followed by Nucleophilic Aromatic Substitution

Bromination at the 6-Position

A 2(1H)-quinolinone precursor undergoes regioselective bromination at the 6-position using -bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile. For example, 2-methyl-4-methoxyquinoline (4a ) is brominated to yield 6-bromo-2-methyl-4-methoxyquinoline (5a ) with a 70–75% yield.

Piperazine Coupling

The brominated intermediate reacts with -Boc-piperazine in dimethylformamide (DMF) using potassium carbonate as a base. Deprotection with trifluoroacetic acid (TFA) yields the final 6-(1-piperazinyl) derivative.

Reaction Conditions :

-

Temperature: 60°C for coupling; 0°C for deprotection.

-

Solvent: DMF for coupling; dichloromethane (DCM) for deprotection.

Yield Optimization :

Reductive Amination of 6-Keto Intermediates

Synthesis of 6-Keto-2(1H)-quinolinone

The 6-keto intermediate is prepared via Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) converts dihydroquinolinones to quinolinones.

Oxidation of Dihydroquinolinone Derivatives

Dihydroquinolinone Synthesis

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with 1,4-dibromobutane to form a bromobutoxy intermediate, which is coupled with 4-(1-piperazinyl)benzo[b]thiophene.

DDQ-Mediated Dehydrogenation

The dihydroquinolinone intermediate undergoes oxidation with DDQ in dichloromethane or acetonitrile, yielding the fully aromatic 2(1H)-quinolinone core.

Reaction Parameters :

Yield : 85–90% after recrystallization.

Comparative Analysis of Synthetic Routes

Critical Challenges and Optimization Strategies

Regioselectivity in Halogenation

Bromination at the 6-position competes with 5- and 8-position reactivity. Electron-donating groups (e.g., methoxy) at the 4-position direct bromination to the 6-position via resonance stabilization.

Q & A

Q. What are the common synthetic routes for 6-(1-piperazinyl)-2(1H)-quinolinone derivatives?

The synthesis typically involves multi-step reactions, including piperazine alkylation, cyclization, and functional group modifications. For example:

- Alkylation and cyclization : Piperazine derivatives are reacted with halogenated intermediates (e.g., nitrophenethyl bromides) followed by reductive amination and thermal cyclization using reagents like Meldrum’s acid .

- Industrial-scale synthesis : Substituting AlCl₃ with boron trifluoride etherate improves yield and purity in synthesizing intermediates like 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a precursor for antipsychotic agents .

- Linker optimization : A five-atom linker (e.g., pentyl or propoxy groups) between the quinolinone and piperazine moieties enhances binding affinity and pharmacokinetics .

Q. How is the structural characterization of this compound performed?

Key methods include:

- ¹H NMR spectroscopy : Distinct chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and piperazine NH protons (δ 2.5–3.5 ppm). For example, 4(1H)-quinolinone shows a singlet at δ 7.6 ppm for the C3 proton and multiplets for substituted aryl groups .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 287 for C₁₆H₁₈FN₃O derivatives) confirm molecular weight .

- X-ray crystallography : Resolves stereochemistry of chiral centers in substituted derivatives .

Advanced Research Questions

Q. How do structural modifications influence the sigma receptor affinity of this compound derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., 3-chlorophenyl on the piperazine ring) enhance sigma receptor binding. Compound 34b (3-chlorophenyl derivative) showed IC₅₀ = 12 nM for σ₁ receptors, compared to unsubstituted analogs (IC₅₀ > 100 nM) .

- Linker length : A three-carbon linker (propyl group) optimizes spatial alignment with receptor pockets, as seen in OPC-14597, which exhibits dual dopamine D₂ antagonism and σ₁ agonism .

- In vivo validation : Selective σ agonists reduce immobility time in forced-swimming tests (antidepressant-like activity), while antagonists like rimcazole block these effects .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of this compound derivatives?

- Metabolic stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated oxidation. For example, 7-fluoro substitution improves half-life in rodent models .

- Blood-brain barrier (BBB) penetration : LogP optimization (target ~2–3) via alkyloxy side chains (e.g., butoxy groups in OPC-14597) enhances CNS bioavailability .

- Prodrug approaches : Esterification of hydroxyl groups (e.g., acetyl or pivaloyl esters) increases oral absorption, as demonstrated for aripiprazole analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of selective dopamine D₄ receptor antagonists?

- Piperazine substitution : 2,3-Dichlorophenyl groups on piperazine increase D₄ selectivity (Ki = 0.8 nM vs. D₂ Ki = 120 nM) by sterically blocking off-target interactions .

- Quinolinone substitution : 5-Methoxy groups enhance D₄ binding by forming hydrogen bonds with Thr242 in the receptor .

- Functional assays : Electrophysiological studies in transfected HEK293 cells confirm inverse agonism (e.g., suppression of cAMP in D₄-expressing cells) .

Q. What methodologies resolve conflicting data on antimicrobial vs. neuroleptic activities of quinolinone-piperazine hybrids?

- Target prioritization : Use CRISPR-Cas9 knockout models to isolate pathways. For example, σ receptor knockout mice eliminate neuroleptic effects, revealing baseline antimicrobial activity .

- Dose-response profiling : Antimicrobial activity (MIC = 2–8 µg/mL) is often observed at higher concentrations than neuroleptic effects (ED₅₀ = 10–30 mg/kg), suggesting divergent mechanisms .

- Off-target screening : Broad receptor panels (e.g., CEREP assays) identify unintended interactions (e.g., histamine H₁ binding causing sedation) .

Methodological Considerations

Q. How to optimize pharmacokinetic (PK) properties for CNS-targeted this compound derivatives?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP while maintaining BBB penetration. For instance, 7-hydroxy derivatives show balanced PK in rats (t₁/₂ = 4.2 h; AUC = 1200 ng·h/mL) .

- Plasma protein binding (PPB) : Fluorine substitution lowers PPB from 95% to 85%, increasing free drug concentrations .

- Species-specific metabolism : Use humanized liver mouse models to predict human clearance rates .

Q. What experimental designs validate the dual sigma/dopamine receptor modulation of quinolinone derivatives?

- Radioligand displacement assays : Compare inhibition of [³H]DTG (sigma) and [³H]spiperone (dopamine D₂) in rat brain membranes .

- Behavioral models : Combine forced-swimming tests (sigma-mediated antidepressant effects) and apomorphine-induced climbing (dopamine autoreceptor agonism) .

- Molecular dynamics simulations : Predict binding poses of 34b in σ₁ and D₂ receptors to identify overlapping pharmacophores .

Data Contradiction Analysis

Q. Why do some this compound derivatives show inverse efficacy in rodent vs. primate models?

- Receptor isoform divergence : Primate D₄ receptors have 78% homology to humans vs. 92% in rodents, affecting compound selectivity .

- Metabolic differences : CYP2D6 activity in primates rapidly clears unmodified quinolinones, necessitating prodrug formulations .

- Behavioral readouts : Rodent catalepsy assays may not translate to primate extrapyramidal symptom (EPS) profiles .

Q. How to reconcile conflicting reports on quinolinone derivatives as sigma agonists vs. antagonists?

- Ligand-specific signaling : Some derivatives (e.g., 34b) act as agonists in cAMP assays but antagonists in calcium mobilization, indicating biased signaling .

- Tissue-specific expression : Sigma receptor subtypes (σ₁ vs. σ₂) dominate in different tissues, complicating in vivo interpretations .

- Allosteric modulation : Certain derivatives enhance endogenous ligand binding without direct activation, misclassified as antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.